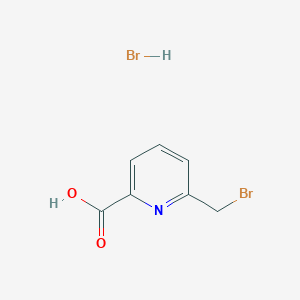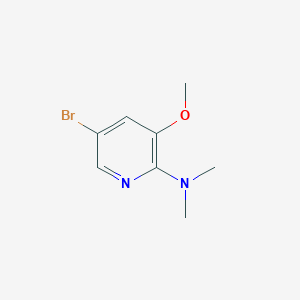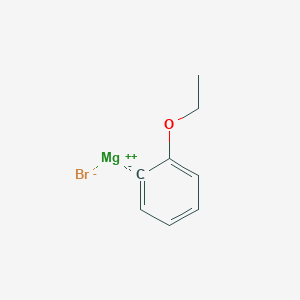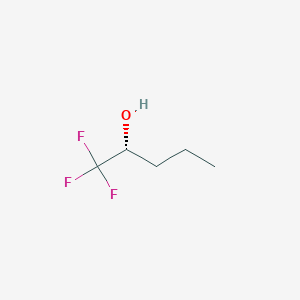
1,1,1-Trifluoro-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-pentanol is a chemical compound with the molecular formula C5H9F3O and a molecular weight of 142.12 g/mol . It is a secondary alcohol with three fluorine atoms attached to the first carbon atom, making it a fluorinated alcohol. This compound is known for its unique properties, including its ability to form hydrogen bonds and its high polarity, which make it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-pentanol can be synthesized through several methods. One common method involves the reduction of 1,1,1-trifluoroacetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the use of microbial enzymes to reduce 1,1,1-trifluoroacetone. This biocatalytic approach utilizes alcohol dehydrogenases or carbonyl reductases to achieve high enantiomeric excess and optical purity . The process is scalable and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trifluoro-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1,1,1-trifluoro-2-pentane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1,1,1-Trifluoro-2-pentanone
Reduction: 1,1,1-Trifluoro-2-pentane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-pentanol has a wide range of applications in scientific research:
Mécanisme D'action
1,1,1-Trifluoro-2-pentanol acts as a proton acceptor, allowing it to participate in various chemical reactions by accepting protons from other molecules. This mechanism is crucial in reactions such as nucleophilic substitution and rearrangement reactions. Additionally, it has been shown to inhibit certain enzymes, including cytochrome P450 and cytochrome b5, which play roles in drug metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A shorter chain analog with similar properties but different reactivity due to the shorter carbon chain.
1,1,1-Trifluoro-2-butanol: Another fluorinated alcohol with a slightly longer carbon chain, affecting its physical and chemical properties.
Uniqueness
1,1,1-Trifluoro-2-pentanol is unique due to its specific carbon chain length and the presence of three fluorine atoms, which impart high polarity and the ability to form strong hydrogen bonds. These properties make it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Propriétés
IUPAC Name |
1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride](/img/structure/B6302450.png)





